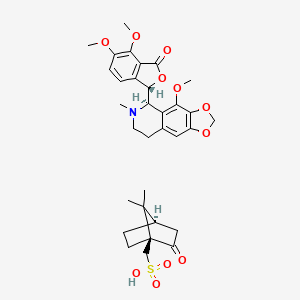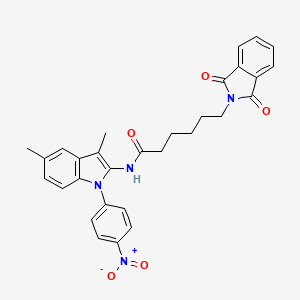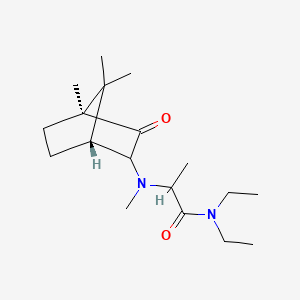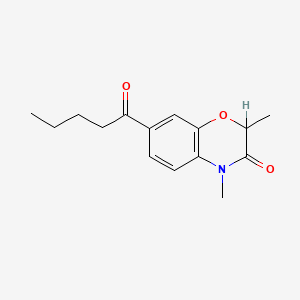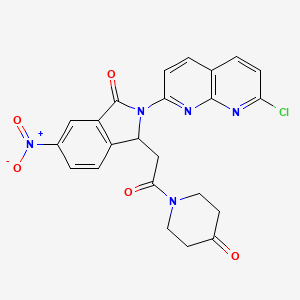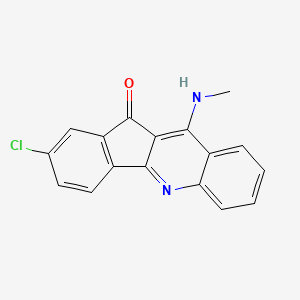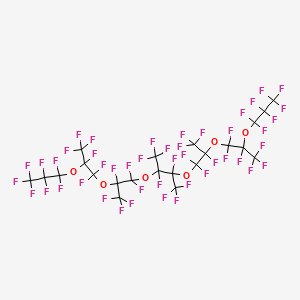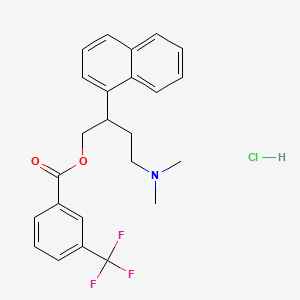
Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate typically involves multiple steps. The process begins with the sulfonation of naphthalene, followed by the introduction of hydroxy and sulphonyl groups. The final step involves the methylation of the phenyl ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-1-sulphonate
- Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-3-sulphonate
Uniqueness
Compared to similar compounds, Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate exhibits unique properties such as higher stability and reactivity. These characteristics make it particularly useful in applications requiring robust and reliable performance.
特性
CAS番号 |
84852-32-4 |
|---|---|
分子式 |
C23H17NaO7S2 |
分子量 |
492.5 g/mol |
IUPAC名 |
sodium;5-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H18O7S2.Na/c24-18-4-6-19(7-5-18)31(26,27)20-9-11-23(25)17(14-20)12-15-2-1-3-16-13-21(32(28,29)30)8-10-22(15)16;/h1-11,13-14,24-25H,12H2,(H,28,29,30);/q;+1/p-1 |
InChIキー |
WTSSYPJCYGKKGT-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



